molecular formula C9H13N3O2 B12975663 Ethyl 2-amino-3-(pyrimidin-2-yl)propanoate

Ethyl 2-amino-3-(pyrimidin-2-yl)propanoate

Cat. No.: B12975663
M. Wt: 195.22 g/mol
InChI Key: PLIIKNFGDFKPLE-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

Ethyl 2-amino-3-(pyrimidin-2-yl)propanoate is systematically named according to IUPAC rules as ethyl 2-azanyl-3-(pyrimidin-2-yl)propanoate . The parent structure is propanoic acid, substituted at the second carbon with an amino group (-NH₂) and at the third carbon with a pyrimidin-2-yl moiety. The carboxylic acid group is esterified with ethanol, forming the ethyl ester.

The structural representation (Figure 1) highlights:

  • A three-carbon propanoate backbone.
  • An amino group (-NH₂) at position 2.
  • A pyrimidin-2-yl ring (a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3) at position 3.
  • An ethyl ester (-OCH₂CH₃) at the terminal carboxyl group.

The SMILES notation for this compound is CCOC(=O)C(C(N)C1=NC=CC=N1) , which encodes the ester linkage, substituent positions, and pyrimidine ring.

Synonyms and Registry Identifiers

This compound is referenced under multiple synonyms and registry identifiers (Table 1):

Identifier Type Value Source
Systematic Name This compound
Common Synonym Ethyl 2-amino-3-pyrimidin-2-ylpropanoate
CAS Number (Dihydrochloride Salt) 2044713-38-2
PubChem CID (Base Compound) Not explicitly listed in provided sources -
Other Identifiers CS-0347846, EN300-6730224

The dihydrochloride salt form (CAS 2044713-38-2) is more commonly cataloged in chemical databases than the base compound. The base structure’s registry information may require consultation of specialized literature or proprietary databases.

Molecular Formula and Weight Analysis

The molecular formula of the base compound is C₉H₁₃N₃O₂ , derived from:

  • 9 carbon atoms : 2 from the ethyl ester, 3 from the propanoate backbone, and 4 from the pyrimidine ring.
  • 13 hydrogen atoms : Distributed across the ethyl group, backbone, and pyrimidine.
  • 3 nitrogen atoms : 2 in the pyrimidine ring and 1 in the amino group.
  • 2 oxygen atoms : 1 from the ester carbonyl and 1 from the ether linkage.

Molecular Weight Calculation :
$$
(12.01 \times 9) + (1.008 \times 13) + (14.01 \times 3) + (16.00 \times 2) = 108.09 + 13.10 + 42.03 + 32.00 = 195.22 \, \text{g/mol}
$$

For comparison, the dihydrochloride salt (C₉H₁₅Cl₂N₃O₂) has a molecular weight of 286.15 g/mol .

Table 2: Molecular Data Comparison

Property Base Compound Dihydrochloride Salt
Molecular Formula C₉H₁₃N₃O₂ C₉H₁₅Cl₂N₃O₂
Molecular Weight (g/mol) 195.22 286.15
Nitrogen Content 21.5% 14.7%

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

ethyl 2-amino-3-pyrimidin-2-ylpropanoate

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)7(10)6-8-11-4-3-5-12-8/h3-5,7H,2,6,10H2,1H3

InChI Key

PLIIKNFGDFKPLE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=NC=CC=N1)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 2-amino-3-(pyrimidin-2-yl)propanoate generally involves:

  • Condensation or hydroamination reactions between 2-aminopyrimidine or related pyrimidine derivatives and ethyl acrylate or ethyl aminoacetate.
  • Use of acid catalysts such as trifluoromethanesulfonic acid or acetic acid to promote addition.
  • Controlled reaction conditions including temperature, solvent choice, and inert atmosphere to optimize yield and purity.

Specific Synthetic Route Example

A typical preparation route involves the following steps:

Step Reagents & Conditions Description Yield & Purity
1 2-Aminopyrimidine + Ethyl acrylate Reaction under nitrogen atmosphere, using anhydrous ethanol as solvent, catalyzed by trifluoromethanesulfonic acid Reflux at 120–160 °C for 16–20 hours
2 Post-reaction workup Concentration under reduced pressure at 35–40 °C and 0.09–0.1 MPa, washing with organic solvents (petroleum ether/ethyl acetate) Isolation of crude product
3 Purification Recrystallization from petroleum ether/ethyl acetate mixture White crystalline product, purity ~99% (HPLC)

This method yields this compound with high purity and good yield (~80–85%) and is noted for its simplicity, cost-effectiveness, and environmental friendliness.

Catalyst and Solvent Details

  • Catalyst: Trifluoromethanesulfonic acid (5–10 mol% relative to ethyl acrylate) is highly effective in catalyzing the hydroamination reaction.
  • Solvent: Anhydrous ethanol is preferred for its ability to dissolve reactants and facilitate the reaction under reflux.
  • Atmosphere: Nitrogen protection is used to prevent oxidation and side reactions.

Reaction Optimization Parameters

Parameter Range Effect on Reaction
Temperature 120–160 °C Higher temperature increases reaction rate but requires careful control to avoid decomposition
Reaction Time 16–20 hours Sufficient time for complete conversion
Molar Ratio (2-aminopyrimidine : ethyl acrylate) 1:1 to 1:2 Stoichiometric balance affects yield and purity
Pressure during concentration 0.09–0.1 MPa Reduced pressure aids solvent removal without thermal degradation

Comparative Analysis with Related Compounds

While the preparation of Ethyl 3-(pyridin-2-ylamino)propanoate has been extensively studied with similar methods, the pyrimidine analog requires slight modifications in reaction conditions due to differences in ring electronics and nucleophilicity. The use of triflic acid as a catalyst is a common theme, providing efficient hydroamination and high product purity.

Research Findings and Industrial Relevance

  • The described preparation method is scalable and meets industrial demands due to:

    • Use of inexpensive and readily available raw materials.
    • Short synthesis steps with high overall yield.
    • Environmentally benign solvents and catalysts.
    • High product purity suitable for pharmaceutical intermediates.
  • Analytical data such as HPLC confirms product purity above 99%, and recrystallization ensures removal of impurities.

  • The method avoids multi-step syntheses involving intermediate N-oxides or hydrogenation, reducing time and cost.

Summary Table of Preparation Method

Aspect Details
Starting Materials 2-Aminopyrimidine, Ethyl acrylate
Catalyst Trifluoromethanesulfonic acid (5–10 mol%)
Solvent Anhydrous ethanol
Reaction Conditions 120–160 °C, 16–20 h, nitrogen atmosphere
Workup Concentration under reduced pressure, washing with petroleum ether/ethyl acetate
Purification Recrystallization
Yield 80–85%
Purity ~99% (HPLC)
Advantages Simple, cost-effective, environmentally friendly, high purity

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(pyrimidin-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Ethyl 2-amino-3-(pyrimidin-2-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(pyrimidin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Variations

Table 1: Structural Comparison of Ethyl 2-amino-3-(pyrimidin-2-yl)propanoate and Analogues
Compound Name Substituent Group Key Structural Features Reference
This compound Pyrimidin-2-yl Pyrimidine ring (N at 1,3 positions)
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate Indol-3-yl Bicyclic indole ring (N-containing)
Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate 4-Fluorophenyl Aromatic ring with electronegative F substituent
Methyl 2-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate Pyridinyl + cyano group Pyridine ring (N at 1 position) with cyano-vinyl
5,7-Dihydroxy-3-(2-cyano-2-ethoxycarbonyl-ethenyl)amino-2H-1-benzopyran-2-one Benzopyranone + cyano-vinyl Fused benzopyranone core with electron-withdrawing groups

Key Observations :

  • Pyrimidin-2-yl vs.
  • Indol-3-yl vs.
  • Fluorophenyl Substituent : The fluorine atom increases electronegativity, enhancing metabolic stability and altering lipophilicity .

Comparative Reactivity :

  • Cyano-Vinyl Derivatives: Compounds like 9a (33% yield, mp 233–235°C) exhibit lower yields compared to tetrahydrobenzopyranones (e.g., 13b, 96% yield) due to steric hindrance in cyclization .
  • Salt Formation : The dihydrochloride form of the target compound likely improves solubility, analogous to H-D-Trp-OEt·HCl ().

Physicochemical Properties

Table 2: Physicochemical Data for Selected Compounds
Compound Name Melting Point (°C) Molecular Weight (g/mol) Solubility Trends Reference
This compound Not reported 232.28 (free base) Likely polar, HCl salt soluble
5,7-Dihydroxy-3-(...)-2H-1-benzopyran-2-one >270 384.34 Low (high mp)
7,7-Dimethyl-5-oxo-3-(...)-tetrahydro-2H-1-benzopyran-2-one 234–235 354.38 Moderate (crystalline)
Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate Not reported 223.24 Lipophilic (aromatic F)

Key Trends :

  • High melting points (>270°C) in benzopyranones correlate with rigid fused-ring systems .
  • Hydrochloride salts (e.g., H-D-Trp-OEt·HCl, mp 220–235°C) generally exhibit higher solubility than free bases .

Biological Activity

Ethyl 2-amino-3-(pyrimidin-2-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H13N3O2C_9H_{13}N_3O_2. It features an ethyl ester group, an amino group, and a pyrimidine ring, which contribute to its reactivity and biological activity. The compound's structure is critical for its interaction with biological targets, particularly in the context of drug development.

Biological Activities

1. Thrombin Inhibition

One of the most notable biological activities of this compound is its potential as a thrombin inhibitor. Thrombin plays a crucial role in the coagulation cascade, and inhibitors can serve as anticoagulants. Preliminary studies suggest that this compound binds effectively to thrombin, inhibiting its activity and potentially offering a new avenue for anticoagulant therapy.

2. Antidepressant Properties

Molecular docking studies have indicated that this compound may exhibit antidepressant properties. These studies suggest that the compound might modulate neurotransmitter systems, though the specific mechanisms remain to be fully elucidated.

3. Cytotoxicity and Cancer Research

Research has also explored the cytotoxic effects of this compound on various cancer cell lines. In vitro studies indicate that it may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapies .

Table 1: Summary of Biological Activities

ActivityMechanism/TargetReference
Thrombin InhibitionAnticoagulant
AntidepressantNeurotransmitter modulation
CytotoxicityInduction of apoptosis

Case Study: Thrombin Inhibition

In a study evaluating the binding affinity of this compound to thrombin, molecular docking simulations revealed favorable interactions with key active sites on thrombin. This suggests that the compound could effectively inhibit thrombin's function, warranting further pharmacological evaluation.

Case Study: Antidepressant Potential

Another study investigated the antidepressant potential of this compound through behavioral assays in animal models. The results indicated significant improvements in depressive-like behaviors, suggesting that this compound may influence serotonin pathways.

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through several methods, including the coupling of 2-pyridinecarboxaldehyde with ethyl 2-aminoacetate under mild conditions. This synthetic versatility allows for modifications that could enhance its biological activity or selectivity towards specific targets.

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